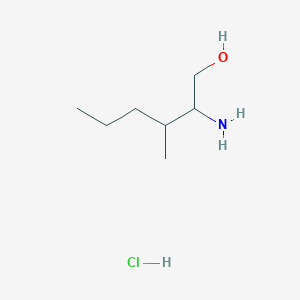

2-Amino-3-methylhexan-1-ol hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-methylhexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-3-4-6(2)7(8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMRWXNLLHVTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Amino 3 Methylhexan 1 Ol Hydrochloride

Development of Practical and Scalable Synthetic Routes

The practical and scalable synthesis of specific stereoisomers of 2-Amino-3-methylhexan-1-ol (B13619059) relies heavily on stereoselective reactions that can be implemented on an industrial scale. Key strategies include the diastereoselective reduction of corresponding N-protected β-amino ketones and the enzymatic kinetic resolution of racemic mixtures.

Another powerful and scalable method is enzymatic kinetic resolution (EKR) . This technique utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of 2-Amino-3-methylhexan-1-ol, allowing for the separation of the acylated enantiomer from the unreacted one. Lipases such as Candida antarctica lipase (B570770) B (CALB) are widely employed for this purpose due to their high enantioselectivity and stability in organic solvents. researchgate.netmdpi.commdpi.com The reaction conditions, including the choice of acyl donor and solvent, are optimized to maximize both the conversion and the enantiomeric excess (e.e.) of the product and the remaining starting material.

| Method | Key Reagents/Enzymes | Potential Advantages |

| Diastereoselective Reduction | Protected 2-amino-3-methylhexan-1-one, Stereoselective reducing agents (e.g., L-selectride, zinc borohydride) | Direct synthesis of a specific diastereomer, Potentially high diastereomeric excess. aalto.finih.gov |

| Enzymatic Kinetic Resolution | Racemic 2-Amino-3-methylhexan-1-ol, Lipase (e.g., Candida antarctica lipase B), Acyl donor (e.g., vinyl acetate) | High enantioselectivity (high e.e.), Mild reaction conditions, Scalable process. researchgate.netmdpi.commdpi.com |

Advanced Separation Techniques for Stereoisomeric Purity

Given that synthetic routes may not yield a single stereoisomer with absolute purity, advanced separation techniques are indispensable for isolating the desired stereoisomer of 2-Amino-3-methylhexan-1-ol. The primary methods employed for the preparative separation of stereoisomers are chiral chromatography techniques.

Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for chiral separations in the pharmaceutical industry. nih.gov These techniques utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for their broad applicability. nih.gov The choice of mobile phase, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation and high loading capacity for scalable purification.

For large-scale industrial production, Simulated Moving Bed (SMB) chromatography offers a continuous and highly efficient alternative to batch preparative chromatography. nih.govazom.comethz.chnih.govknauer.net SMB technology simulates a counter-current movement between the stationary and mobile phases, which allows for the continuous separation of a binary mixture into two product streams. This method is particularly well-suited for the separation of enantiomers, offering significant advantages in terms of solvent consumption, productivity, and purity of the final products. nih.govethz.chnih.gov

| Technique | Principle | Key Parameters | Advantages |

| Preparative Chiral HPLC/SFC | Differential interaction of stereoisomers with a chiral stationary phase. nih.gov | Chiral stationary phase, Mobile phase composition, Flow rate, Temperature, Injection volume. | High resolution and purity, Applicable to a wide range of compounds. nih.gov |

| Simulated Moving Bed (SMB) Chromatography | Continuous counter-current separation process. nih.govazom.comethz.chnih.govknauer.net | Column configuration, Flow rates of eluent, feed, extract, and raffinate, Switching time. | High throughput, Reduced solvent consumption, High purity and yield, Continuous operation. nih.govethz.chnih.govknauer.net |

Comprehensive Spectroscopic and Structural Elucidation of 2 Amino 3 Methylhexan 1 Ol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom in 2-amino-3-methylhexan-1-ol (B13619059) hydrochloride can be established.

Detailed Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Assignments

The ¹H NMR spectrum provides information on the electronic environment of each proton. Protons attached to or near electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (downfield). In the hydrochloride salt, the amine group is protonated (-NH₃⁺), which significantly influences the chemical shifts of nearby protons.

The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments. Similar to ¹H NMR, carbons bonded to electronegative atoms are shifted downfield.

Below are the anticipated chemical shift assignments for 2-amino-3-methylhexan-1-ol hydrochloride, based on established principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| 1 | -CH₂OH | ~3.6 - 3.8 | ~60 - 65 | Protons and carbon are deshielded by the adjacent hydroxyl group. |

| 2 | -CH(NH₃⁺)- | ~3.1 - 3.3 | ~55 - 60 | Deshielded by the protonated amino group. |

| 3 | -CH(CH₃)- | ~1.7 - 1.9 | ~35 - 40 | Methine proton and carbon at a branch point. |

| 4 | -CH₂- | ~1.2 - 1.4 | ~28 - 32 | Methylene group in the alkyl chain. |

| 5 | -CH₂- | ~1.3 - 1.5 | ~22 - 25 | Methylene group further down the alkyl chain. |

| 6 | -CH₃ | ~0.9 | ~14 | Terminal methyl group of the ethyl fragment. |

| 3a | 3-CH₃ | ~0.9 - 1.0 | ~15 - 18 | Methyl group attached to C3. |

Application of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for assembling the molecular structure and determining stereochemistry. nih.govemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (2-bond and 3-bond couplings). emerypharma.com For 2-amino-3-methylhexan-1-ol, COSY would show correlations between the protons on C1 and C2, C2 and C3, C3 and C4, and so on, confirming the carbon backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. libretexts.org This allows for the unambiguous assignment of each carbon atom based on the already assigned proton signals from the COSY experiment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the methyl group at C3a would show an HMBC correlation to C2, C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly powerful for determining the relative stereochemistry at the chiral centers (C2 and C3). For example, a NOESY cross-peak between the proton on C2 and the protons of the methyl group on C3 would suggest they are on the same face of the molecule.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high accuracy. For this compound (C₇H₁₇NO·HCl), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the protonated free base, [C₇H₁₇NO + H]⁺.

Calculated Exact Mass of [M+H]⁺: 132.1383 g/mol

In addition to mass determination, tandem mass spectrometry (MS/MS) provides information about the molecular structure through controlled fragmentation of the parent ion. chemguide.co.uklibretexts.org The fragmentation of protonated amino alcohols typically follows predictable pathways. nih.gov

Alpha-Cleavage: The most common fragmentation pathway for amines and alcohols is the cleavage of the C-C bond adjacent to the heteroatom. libretexts.org For this molecule, cleavage between C2 and C3 would be a dominant pathway, as it leads to a stable, resonance-stabilized iminium ion.

Neutral Losses: The loss of small, stable neutral molecules is another common fragmentation route.

Loss of Water ([M+H - H₂O]⁺): Dehydration is a characteristic fragmentation for alcohols.

Loss of Ammonia (B1221849) ([M+H - NH₃]⁺): This is a common pathway for primary amines. nih.gov

Table 2: Predicted Mass Spectrometry Fragments

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 132.1383 | [C₇H₁₈NO]⁺ | Molecular Ion [M+H]⁺ |

| 114.1277 | [C₇H₁₆N]⁺ | Loss of H₂O |

| 115.1430 | [C₇H₁₇O]⁺ | Loss of NH₃ |

| 88.0757 | [C₄H₁₀NO]⁺ | Cleavage of C3-C4 bond |

| 44.0495 | [C₂H₆N]⁺ | Cleavage of C2-C3 bond |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the functional groups present. pressbooks.pub

The spectrum of this compound would be characterized by the presence of O-H, N-H, and C-H bonds. The protonation of the amine to an ammonium (B1175870) salt (-NH₃⁺) results in characteristic absorption bands. ucla.edu

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Shape |

|---|---|---|---|

| 3550 - 3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| 3000 - 2800 | N-H stretch | Ammonium (-NH₃⁺) | Strong, Broad |

| 2960 - 2850 | C-H stretch | Alkyl (-CH₃, -CH₂, -CH) | Strong, Sharp |

| 1600 - 1500 | N-H bend | Ammonium (-NH₃⁺) | Medium |

| 1470 - 1450 | C-H bend | Alkyl (-CH₂) | Medium |

| ~1050 | C-O stretch | Primary Alcohol | Strong |

X-ray Crystallography for Definitive Absolute and Relative Stereochemical Assignments

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.gov This technique requires a single, high-quality crystal of the compound. If such a crystal of this compound could be grown, diffraction analysis would provide precise data on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

For a chiral molecule with multiple stereocenters like 2-amino-3-methylhexan-1-ol (at C2 and C3), X-ray crystallography can unambiguously determine the relative configuration (i.e., whether it is the syn or anti diastereomer). Furthermore, through anomalous dispersion techniques, the absolute configuration (e.g., (2R,3S) vs. (2S,3R)) can be definitively assigned. nih.gov While obtaining suitable crystals can be a challenge for small, flexible molecules, this method remains the gold standard for structural confirmation. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Elucidation of Optical Purity

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light. nih.gov Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the absolute configuration and enantiomeric purity of a sample.

A CD spectrum plots the difference in absorption (ΔA) against wavelength. The resulting peaks, which can be positive or negative, are known as Cotton effects. The sign and magnitude of the Cotton effect at specific wavelengths are characteristic of a particular stereoisomer. nih.gov

For 2-amino-3-methylhexan-1-ol, the relevant chromophores (the amino and hydroxyl groups) have electronic transitions in the far-UV region. The experimental CD spectrum of a specific enantiomer could be compared with spectra predicted by quantum chemical calculations for each possible stereoisomer (e.g., (2R,3S), (2S,3R), etc.). A match between the experimental and a calculated spectrum would allow for the assignment of the absolute configuration of the molecule in solution.

Theoretical and Computational Investigations of 2 Amino 3 Methylhexan 1 Ol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of computational cost and accuracy. scirp.org

For 2-Amino-3-methylhexan-1-ol (B13619059) hydrochloride, DFT calculations are employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. Common approaches utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or aug-cc-pVDZ to accurately model the electron distribution. scirp.orgresearchgate.netresearchgate.net

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this molecule, the nitrogen and oxygen atoms would be expected to be regions of negative potential, while the protons of the ammonium (B1175870) and hydroxyl groups would be areas of high positive potential.

These calculations provide a detailed electronic and geometric portrait of the molecule, which serves as the foundation for further computational studies.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, 2-Amino-3-methylhexan-1-ol hydrochloride is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements (conformers) and to understand the energy barriers that separate them.

Computational chemists map the potential energy surface (PES) by systematically rotating the molecule around its flexible dihedral angles (for example, the C2-C3 bond) and calculating the energy at each step. ijcrt.org The resulting PES shows energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them.

For 2-Amino-3-methylhexan-1-ol, key factors influencing conformational preference include:

Steric Hindrance: Repulsion between bulky groups, such as the propyl and methyl groups, will destabilize certain conformations.

Intramolecular Hydrogen Bonding: A crucial stabilizing interaction can occur between the hydroxyl group (-OH) and the amino group (-NH2), leading to the formation of a pseudo-ring structure. This interaction significantly lowers the energy of conformers where these groups are in close proximity. ijcrt.org

By analyzing the PES, researchers can determine the relative populations of different conformers at a given temperature and understand the dynamics of their interconversion.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO Method, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR spectra is a common application. After a reliable molecular geometry is obtained via optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the magnetic shielding tensors for each nucleus. researchgate.netnih.govnrel.gov These absolute shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For greater accuracy, especially in a molecule with hydrogen bonding capabilities, it is often necessary to include a solvent model (e.g., the Polarizable Continuum Model, PCM) in the calculations. nrel.gov The accuracy of modern DFT-based predictions can be quite high, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C shifts. nrel.gov

Illustrative Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton Assignment | Hypothetical Experimental Shift (ppm) | Typical GIAO-DFT Predicted Shift (ppm) |

| H attached to C1 | 3.65 | 3.72 |

| H attached to C2 | 3.10 | 3.15 |

| H attached to C3 | 1.75 | 1.81 |

| -CH₂- (propyl) | 1.40 | 1.44 |

| -CH₂- (propyl) | 1.32 | 1.35 |

| -CH₃ (C3-methyl) | 0.95 | 0.99 |

| -CH₃ (propyl) | 0.90 | 0.93 |

Note: This table is for illustrative purposes to show how computational data is typically presented and compared with experimental results.

IR Frequencies: Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational frequencies and their corresponding intensities, which can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. researchgate.netresearchgate.net This comparison is invaluable for assigning specific absorption bands to the vibrations of particular functional groups (e.g., O-H stretch, N-H stretch, C-H bend), thus confirming the molecule's structure.

Mechanistic Studies of Reactions Involving this compound

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent derivatization, computational studies can map the entire reaction pathway.

The synthesis of chiral amino alcohols can be achieved through various routes, including the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org A mechanistic study of such a reaction would involve:

Locating Stationary Points: Calculating the optimized structures and energies of the reactants, products, and any reaction intermediates (e.g., hemiaminal or imine intermediates). smolecule.com

Identifying Transition States: Finding the highest energy structure along the reaction coordinate that connects reactants to products (or intermediates). This is the transition state, and its structure provides insight into the geometry of the bond-breaking and bond-forming events.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier. This value is critical for understanding the reaction rate and feasibility under different conditions.

By mapping the energy profile of a reaction, chemists can understand why certain products are formed, predict the effects of catalysts, and design more efficient synthetic routes.

Molecular Modeling of Stereoselectivity and Chiral Recognition Processes

Given that 2-Amino-3-methylhexan-1-ol is a chiral molecule, understanding and predicting stereochemical outcomes is of paramount importance. Molecular modeling is the primary tool for investigating these phenomena.

Modeling Stereoselectivity: In asymmetric synthesis, where a chiral product is formed from a prochiral precursor, computational chemistry can predict which stereoisomer will be favored. This is done by modeling the transition states leading to the different possible products (e.g., the (2R,3S) vs. the (2S,3S) diastereomer). chemrxiv.orgacs.org The transition state with the lower calculated energy will correspond to the major product. Analyzing the geometries of these transition states can reveal the specific steric or electronic interactions (like non-conventional hydrogen bonds or CH-π interactions) responsible for the observed selectivity. acs.org

Modeling Chiral Recognition: Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This is the basis for enantioselective catalysis and chiral chromatography. Computational modeling can simulate the interaction between an enantiomer of 2-Amino-3-methylhexan-1-ol and a chiral selector (e.g., a chiral stationary phase in HPLC). By calculating the binding energies of the two possible diastereomeric complexes (e.g., R-selector with S-analyte vs. R-selector with R-analyte), researchers can predict which enantiomer will bind more strongly, thus explaining the mechanism of separation. utwente.nlnih.gov These models provide a molecular-level understanding of the non-covalent interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) that govern chiral recognition.

Advanced Applications of 2 Amino 3 Methylhexan 1 Ol Hydrochloride in Organic Synthesis

Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis

Chiral β-amino alcohols, such as 2-Amino-3-methylhexan-1-ol (B13619059), are fundamental chiral building blocks for the synthesis of a wide array of more complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cndiva-portal.org The dual functionality of the amino and hydroxyl groups allows for sequential or orthogonal transformations, providing a strategic advantage in multi-step syntheses.

One of the most common applications of chiral amino alcohols is in the preparation of chiral auxiliaries, such as Evans' oxazolidinones. wikipedia.orgnih.gov These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction, after which they can be cleaved and recovered. For instance, 2-Amino-3-methylhexan-1-ol hydrochloride can be readily converted into its corresponding oxazolidinone. This is typically achieved by reaction with phosgene or a phosgene equivalent, such as carbonyldiimidazole, to form the cyclic carbamate. nih.govnih.gov The resulting oxazolidinone can then be N-acylated and subjected to a variety of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring, in this case, the methyl and propyl groups, directs the approach of incoming reagents, leading to high levels of diastereoselectivity.

Furthermore, chiral amino alcohols serve as precursors to other important chiral synthons. For example, they can be converted into chiral morpholinones and other heterocyclic scaffolds that are prevalent in medicinally active compounds. nih.govresearchgate.net The synthesis of these scaffolds often involves the reaction of the amino alcohol with reagents like ethyl chloroacetate. nih.gov The inherent chirality of 2-Amino-3-methylhexan-1-ol is thus transferred to these more complex structures, which can be further elaborated.

The table below illustrates the types of chiral fragments that can be synthesized from amino alcohol precursors.

| Precursor Amino Alcohol | Reagent | Resulting Chiral Scaffold | Potential Application |

| (2S,3S)-2-Amino-3-methylhexan-1-ol | Carbonyldiimidazole | (4S,5S)-4-propyl-5-methyl-1,3-oxazolidin-2-one | Chiral Auxiliary |

| (2S,3S)-2-Amino-3-methylhexan-1-ol | Ethyl chloroacetate, NaH | (5S,6S)-5-propyl-6-methylmorpholin-2-one | Pharmaceutical Intermediate |

| (2S,3S)-2-Amino-3-methylhexan-1-ol | Acryloyl chloride | (S)-N-((S)-1-hydroxy-3-methylhexan-2-yl)acrylamide | Chiral Monomer for Polymers |

Development of Chiral Ligands and Organocatalysts Based on the Amino Alcohol Scaffold

The vicinal amino and hydroxyl groups in 2-Amino-3-methylhexan-1-ol provide an excellent framework for the design of chiral ligands for asymmetric metal catalysis and for the development of purely organic catalysts.

In the realm of metal-catalyzed reactions, chiral β-amino alcohols are precursors to a variety of bidentate ligands that can coordinate to a metal center and create a chiral environment around it. For example, they are used in the synthesis of bis(oxazoline) (BOX) and related ligands, which have proven to be highly effective in a wide range of asymmetric transformations, including cyclopropanation, Diels-Alder reactions, and conjugate additions. The synthesis of these ligands typically involves the condensation of the amino alcohol with a dicarboxylic acid derivative, such as dimethyl malonate, followed by cyclization. illinois.edu The resulting C2-symmetric ligand can then be complexed with a metal, such as copper or zinc, to generate a potent chiral Lewis acid catalyst.

Moreover, simple primary β-amino alcohols themselves, or their derivatives, can function as effective organocatalysts. rsc.org These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to activate and orient substrates in an asymmetric fashion. For example, primary β-amino alcohols have been shown to catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes with high enantioselectivity. rsc.org In such reactions, the amino group can act as a base to deprotonate the β-keto ester, while the hydroxyl group can form hydrogen bonds with the nitroalkene, thereby controlling the facial selectivity of the addition.

The following table presents representative examples of catalytic applications based on amino alcohol scaffolds.

| Catalyst Type | Amino Alcohol Precursor | Reaction | Metal (if applicable) | Typical Enantioselectivity |

| Chiral Ligand | (1S,2R)-2-Amino-1,2-diphenylethanol | Diethylzinc addition to aldehydes | Zn | >95% ee |

| Organocatalyst | (S)-2-Amino-2-phenylethanol | Michael addition of ketones to nitroolefins | N/A | up to 99% ee |

| Chiral Ligand | (S)-Phenylalaninol | Asymmetric C-H amination | Cu | up to 94% ee |

Asymmetric Functionalization and Derivatization Strategies

The amino and hydroxyl groups of this compound are handles for a variety of asymmetric functionalization and derivatization reactions. These transformations can be used to introduce new stereocenters or to modify the properties of the molecule for specific applications.

One common strategy involves the conversion of the amino alcohol into a chiral oxazolidine, which can then undergo diastereoselective addition of organometallic reagents. acs.org For example, reaction of 2-Amino-3-methylhexan-1-ol with an aldehyde would yield a chiral oxazolidine. Subsequent treatment with an organolithium or Grignard reagent can lead to the stereoselective opening of the oxazolidine ring, affording a new, more complex β-amino alcohol with an additional stereocenter. The stereochemical outcome of this reaction is often dictated by the existing stereocenters in the oxazolidine ring.

Another approach to asymmetric functionalization is through the catalytic enantioselective C-H amination of alcohols, which can be used to synthesize other chiral β-amino alcohols. nih.gov While this is not a direct derivatization of 2-Amino-3-methylhexan-1-ol, it highlights the importance of the β-amino alcohol motif. In these reactions, a chiral catalyst, often a copper complex with a chiral ligand, directs the insertion of a nitrene into a C-H bond at the β-position of an alcohol, creating a new C-N bond with high enantioselectivity. nih.gov

Role in the Diastereoselective and Enantioselective Construction of Key Structural Motifs

Chiral β-amino alcohols and their derivatives play a crucial role in both diastereoselective and enantioselective reactions to construct key structural motifs found in many biologically active molecules.

As chiral auxiliaries, oxazolidinones derived from amino alcohols like 2-Amino-3-methylhexan-1-ol can control the stereochemistry of enolate reactions. For example, the enolate of an N-acyloxazolidinone can be alkylated or can participate in aldol reactions with high diastereoselectivity. wikipedia.org The chiral auxiliary can then be cleaved under mild conditions to reveal the chiral product, such as a β-hydroxy acid or an α-substituted carboxylic acid, in high enantiomeric purity.

In enantioselective catalysis, ligands and organocatalysts derived from 2-Amino-3-methylhexan-1-ol can be employed to control the stereochemical outcome of a wide range of reactions. For example, a chiral ligand derived from this amino alcohol could be used in the asymmetric reduction of ketones to produce chiral secondary alcohols. Similarly, an organocatalyst based on this scaffold could be used to catalyze asymmetric Mannich reactions, which are a powerful tool for the synthesis of β-amino ketones. rsc.org

The following table provides examples of diastereoselective and enantioselective reactions where amino alcohol derivatives are pivotal.

| Reaction Type | Chiral Controller | Substrates | Product Motif | Typical Selectivity |

| Diastereoselective Aldol Addition | Oxazolidinone Auxiliary | N-Propionyl oxazolidinone + Benzaldehyde | β-Hydroxy carbonyl | >99:1 dr |

| Enantioselective Hydrogenation | Rh-BINAP Catalyst | β-Amino ketone | γ-Amino alcohol | up to >95:5 dr |

| Enantioselective C-H Amination | Chiral Copper Catalyst | Aliphatic alcohol + Imidate | β-Amino alcohol | up to 99% ee |

Integration into Divergent Synthesis Approaches for Chemical Library Generation

The structural and functional diversity of chiral β-amino alcohols makes them ideal starting points for divergent synthesis strategies aimed at the generation of chemical libraries for drug discovery and other applications. nih.govacs.org Divergent synthesis involves the creation of a library of structurally diverse compounds from a common intermediate through a series of branching reaction pathways.

Starting from 2-Amino-3-methylhexan-1-ol, a variety of scaffolds can be readily prepared, such as the aforementioned oxazolidinones, morpholinones, and lactams. nih.gov Each of these scaffolds can then be further functionalized at multiple points to create a library of related but distinct molecules. For example, the nitrogen of the oxazolidinone can be acylated with a diverse set of acid chlorides, and the resulting products can be subjected to a range of reactions. This approach allows for the rapid exploration of chemical space around a privileged chiral core.

Such libraries of chiral fragments are of particular interest in fragment-based ligand discovery (FBLD), a modern approach to drug discovery where small, low-molecular-weight compounds (fragments) are screened for their ability to bind to a biological target. nih.gov The sp3-rich, chiral nature of fragments derived from amino alcohols makes them particularly attractive for this purpose, as they can provide more three-dimensional character compared to the flat, aromatic compounds that have traditionally dominated fragment libraries.

Future Prospects and Emerging Research Areas

Innovations in Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is driving innovation in the synthesis of chiral molecules, including amino alcohols. Future methodologies for preparing 2-Amino-3-methylhexan-1-ol (B13619059) hydrochloride are expected to prioritize environmental friendliness, atom economy, and safety.

A primary area of development is biocatalysis , which utilizes enzymes to perform highly selective chemical transformations under mild conditions. acs.org Engineered enzymes, particularly amine dehydrogenases (AmDHs), have shown significant promise for the asymmetric reductive amination of keto alcohols to produce chiral amino alcohols with high enantioselectivity (>99% ee). rsc.orgfrontiersin.org This biocatalytic approach offers several advantages over traditional chemical synthesis, including the use of inexpensive ammonia (B1221849) as the nitrogen source, the elimination of heavy metal catalysts, and water as the main byproduct. frontiersin.org The continuous development of more robust and efficient AmDHs through protein engineering will likely provide a sustainable and scalable route for the synthesis of compounds like 2-Amino-3-methylhexan-1-ol hydrochloride. frontiersin.org

Another sustainable approach involves enzymatic cascades, which combine multiple enzymatic steps in a one-pot reaction. For instance, an alcohol dehydrogenase (ADH) can be paired with an amine dehydrogenase (AmDH) to convert diols directly into amino alcohols, a process often referred to as hydrogen-borrowing amination. acs.org This method avoids harsh conditions and produces enantiopure amines from alcohols with high atom efficiency. acs.org

Recent breakthroughs in chromium-catalyzed asymmetric cross-coupling reactions of aldehydes and imines also present a novel pathway for the modular synthesis of chiral β-amino alcohols. westlake.edu.cnalfa-chemistry.com This strategy allows for the efficient construction of molecules with adjacent chiral centers from readily available starting materials, offering a new synthetic route for complex amino alcohol frameworks. westlake.edu.cn

Table 1: Comparison of Synthetic Methodologies for Chiral Amino Alcohols

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Use of organometallic catalysts, stoichiometric reducing agents. | Well-established, versatile. | Often requires harsh conditions, may use heavy metals, can have low stereoselectivity. frontiersin.org |

| Biocatalysis (e.g., AmDHs) | Engineered enzymes for asymmetric reductive amination. | High enantioselectivity, mild reaction conditions, uses inexpensive reagents, environmentally friendly. rsc.orgfrontiersin.org | Enzyme stability and catalytic efficiency can be limiting for industrial scale-up. frontiersin.org |

| Enzymatic Cascades | Combination of multiple enzymes (e.g., ADH and AmDH) in one pot. | High atom economy, converts diols or alcohols to amino alcohols. acs.orgacs.org | Requires careful balancing of enzyme expression and activity. acs.org |

| Asymmetric Cross-Coupling | Chromium-catalyzed reaction of aldehydes and imines. | Modular synthesis, creates adjacent chiral centers, high enantiomeric excess. westlake.edu.cnalfa-chemistry.com | Catalyst development is ongoing; substrate scope may be limited. |

Exploitation in Novel Catalytic Systems

Chiral 1,2-amino alcohols are highly valued as ligands in asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. acs.org The structural features of this compound make it an excellent candidate for derivatization into novel chiral ligands.

One major application is in asymmetric reduction and addition reactions . Chiral amino alcohols are precursors to oxazaborolidine catalysts, which are effective in the asymmetric borane (B79455) reduction of ketones. nih.gov They also serve as highly efficient ligands for the enantioselective addition of organozinc reagents (like diethylzinc) to aldehydes, producing chiral secondary alcohols with high yields and enantiopurity. researchgate.netrsc.org The development of new amino alcohol-based ligands, potentially derived from 2-Amino-3-methylhexan-1-ol, continues to be an active area of research aimed at optimizing catalytic activity and selectivity for a broader range of substrates. rsc.org

Furthermore, chiral β-amino alcohols are used as ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of imines. rsc.org This reaction is a powerful tool for synthesizing chiral amines. The rigidity and stereochemistry of the amino alcohol ligand are critical for achieving high enantioselectivity. rsc.org Research in this area focuses on designing ligands that can be anchored to solid supports, such as polystyrene resins, to facilitate catalyst recovery and reuse, a key principle of green chemistry. nih.gov The development of polymer-supported amino alcohol ligands has demonstrated high catalytic activity and enantiomeric excesses in various reactions. nih.gov

The versatility of amino alcohols also extends to their use in copper-catalyzed asymmetric Henry reactions, which form C-C bonds and are fundamental in synthesizing various natural products and biologically active molecules. westlake.edu.cn

Advanced Approaches for Derivatization and Scaffold Diversification

The bifunctional nature of this compound (containing both an amine and a hydroxyl group) makes it a versatile starting material for creating a wide array of molecular scaffolds, which is of great interest in medicinal chemistry and fragment-based drug discovery. acs.orgrsc.org

Future research will likely focus on efficient, often one-pot, synthetic routes to convert simple amino alcohols into more complex heterocyclic structures. These scaffolds include:

Oxazolidinones and Morpholinones: These are five- and six-membered rings, respectively, that can be readily synthesized from 1,2-amino alcohols. acs.orgacs.orgrsc.orgresearchgate.net They are considered privileged structures in medicinal chemistry.

Lactams and Sultams: These cyclic amides and sulfonamides can also be derived from amino alcohol precursors, expanding the chemical space accessible for drug discovery programs. acs.orgrsc.org

Fused Heterocyclic Systems: Aminoquinazolinone derivatives, synthesized from amino acids, can be used as precursors for further cyclizations to create novel triazino-, triazepino-, and triazocinoquinazolinones, which have potential biological activities. chemscene.com

1,2,3-Triazole Derivatives: The "click" reaction, a highly efficient and regioselective cycloaddition, can be used to incorporate a triazole ring into molecules derived from amino alcohols, a strategy often employed to enhance the pharmacokinetic properties of drug candidates. nih.gov

The goal of these derivatization strategies is to produce libraries of small, sp3-rich chiral fragments with diverse three-dimensional shapes and good aqueous solubility, making them ideal for screening in drug discovery campaigns. acs.orgrsc.org

Cross-Disciplinary Applications in Materials Science and Chiral Recognition

The unique properties of chiral molecules are increasingly being harnessed in materials science for applications ranging from separation technologies to advanced sensors. This compound, as a source of chirality, has potential applications in this cross-disciplinary field.

In the area of materials science , chiral amino alcohols can be incorporated as monomers into polymers to create novel materials with specific properties. For example, they can be used to synthesize biodegradable and biocompatible poly(ester amide) elastomers. nih.govnih.gov These materials are promising for tissue engineering applications due to their robust mechanical properties and the presence of amine groups that allow for further chemical functionalization. nih.gov The development of poly(beta-amino alcohols) through combinatorial polymerization is another promising avenue, yielding materials suitable for biomedical coatings, drug delivery, and cell encapsulation. google.com

A significant emerging area is the use of chiral building blocks in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . rsc.orgacs.orgnih.gov These porous crystalline materials can be designed with chiral nanochannels that are capable of enantioselective recognition and separation. rsc.orgresearchgate.netdocumentsdelivered.com MOFs built from chiral ligands derived from amino alcohols can act as highly sensitive and enantioselective fluorescent sensors for other chiral molecules. acs.orgnih.gov This is achieved through a combination of pre-concentrating the analyte within the MOF's pores and the specific interactions governed by the chiral environment. acs.orgnih.gov

This leads directly to the field of chiral recognition , where the goal is to create systems that can distinguish between enantiomers. Chiral amino alcohols and their derivatives are central to the development of:

Enantioselective Sensors: Fluorescent sensors based on chiral platforms like BINOL derivatives can achieve highly sensitive recognition of chiral amino alcohols. rsc.org Porous organic cages have also been used as chiral selectors in potentiometric membrane electrodes for the recognition of amino alcohol enantiomers. mdpi.comnih.gov

Chiral Separation Media: Chiral amino alcohols can be used to functionalize stationary phases for chromatography or to create chiral membranes for enantioselective separation of racemic mixtures. acs.orgutwente.nl For instance, chiral polymers coated on mesoporous membranes have demonstrated successful separation of amino acid enantiomers by simple filtration. acs.org

Table 2: Emerging Applications in Materials Science and Chiral Recognition

| Application Area | Material/System | Principle of Operation | Potential Use for 2-Amino-3-methylhexan-1-ol |

|---|---|---|---|

| Materials Science | Biodegradable Polymers (e.g., Poly(ester amide)s) | Incorporation of amino alcohol monomers to form crosslinked, elastomeric networks. nih.govnih.gov | As a monomer to impart chirality and functional handles for biocompatible materials. |

| Chiral Metal-Organic Frameworks (MOFs) | Use of chiral linkers to create porous structures with enantioselective channels. rsc.orgacs.orgnih.gov | As a precursor for a chiral linker in MOF synthesis for enantioselective sensing or separation. | |

| Chiral Recognition | Enantioselective Fluorescent Sensors | A chiral host molecule (sensor) exhibits a change in fluorescence upon binding with a chiral guest (analyte). acs.orgnih.govrsc.org | As a target analyte for sensor development or as a component of a chiral sensor. |

| Chiral Separation Membranes | Functionalization of a membrane with chiral selectors that preferentially bind one enantiomer. acs.orgdocumentsdelivered.comchemistryviews.org | As a chiral selector immobilized on a membrane surface for separating other racemic compounds. |

While direct research on this compound is limited, its fundamental structure as a chiral amino alcohol places it at the crossroads of significant innovation in chemical sciences. Future prospects will be heavily influenced by the drive for sustainability, leading to the adoption of biocatalytic and other green synthetic methods. Its potential as a precursor for novel ligands will continue to be explored in the ever-important field of asymmetric catalysis. Moreover, its utility as a versatile chiral building block will facilitate the creation of diverse molecular scaffolds for drug discovery and the development of advanced materials, such as chiral polymers and MOFs, for sophisticated applications in enantioselective sensing and separation. The continued exploration of these research avenues will undoubtedly unlock the full potential of this and similar chiral amino alcohols.

Q & A

Q. Factors Affecting Yields :

- Temperature: Excess heat (>40°C) may degrade intermediates.

- Solvent Polarity: Polar aprotic solvents (e.g., THF) improve amine protonation efficiency.

- Purity of Starting Materials: Trace aldehydes or ketones can form side products.

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/C, H₂ | Ethanol | 72–78 | |

| Borane-THF Complex | NaBH3CN | THF | 65–70 |

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) and mobile phase: acetonitrile/0.1% TFA (80:20 v/v). Retention time consistency (±0.1 min) confirms purity .

- NMR : ¹H/¹³C NMR to verify backbone structure (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.6–3.8 ppm for hydroxyl protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 178.1 (free base) and chloride adducts .

Critical Note : Discrepancies between HPLC and NMR data (e.g., unresolved peaks vs. split signals) may indicate enantiomeric impurities. Use chiral columns or optical rotation analysis for resolution .

Advanced Research Questions

What strategies are effective in optimizing enantiomeric purity during synthesis?

Methodological Answer:

Enantiomeric control is critical for pharmacological relevance. Approaches include:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to direct asymmetric reductive amination .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from racemic mixtures .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Data Contradiction Analysis :

Conflicting enantiomeric excess (ee) values reported in literature (e.g., 85% ee vs. 92% ee) often stem from solvent polarity effects during crystallization. Replicate conditions with strict humidity control to mitigate .

How can conflicting data from different analytical techniques (e.g., NMR vs. HPLC) be resolved?

Methodological Answer:

- Case Study : If NMR shows a single peak but HPLC indicates multiple components:

- Alternative Workflow : Use LC-MS to correlate retention times with exact masses, distinguishing degradation products from isomeric impurities .

Q. Table 2: Analytical Troubleshooting Guide

| Issue | Likely Cause | Resolution |

|---|---|---|

| Split NMR signals | Enantiomeric impurities | Chiral HPLC or SFC |

| Broad HPLC peaks | Column degradation | Replace guard column |

| Mass discrepancy | Adduct formation | Use ammonium acetate buffer |

Safety and Handling

What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling due to respiratory irritation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

- Storage : Airtight container under nitrogen at 2–8°C to prevent hygroscopic degradation .

Q. Table 3: Hazard Classification

| Parameter | Value | Source |

|---|---|---|

| Oral LD50 (rat) | 650 mg/kg (estimated) | |

| Skin Irritation | Category 2 (GHS) |

Research Applications

How is this compound utilized in medicinal chemistry research?

Methodological Answer:

- Building Block : Synthesis of β-amino alcohol motifs for kinase inhibitors or GPCR-targeted probes .

- Biological Studies : Radiolabel with ¹⁴C for metabolic pathway tracing in in vitro hepatocyte models .

Recent Finding : Derivatives show moderate ACE inhibition (IC₅₀ = 12 µM), suggesting potential for cardiovascular drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.